(2R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid
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Overview
Description
N-Acetyl-4-Hydroxy-L-Proline: (AC-HYP-OH) is a derivative of the amino acid prolineOxaceprol and Acetyl-4-Hydroxy-L-Proline . This compound is characterized by its white crystalline powder form and is soluble in water . It has a molecular formula of C7H11NO4 and a molecular weight of 173.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-4-Hydroxy-L-Proline typically involves the acetylation of 4-hydroxy-L-proline. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group. The process involves the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction .
Industrial Production Methods: Industrial production of N-Acetyl-4-Hydroxy-L-Proline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-4-Hydroxy-L-Proline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
N-Acetyl-4-Hydroxy-L-Proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its role in collagen synthesis and its potential effects on cellular processes.
Medicine: N-Acetyl-4-Hydroxy-L-Proline is investigated for its anti-inflammatory and wound-healing properties.
Industry: The compound is used in the cosmetic industry for its potential benefits in skin care products.
Mechanism of Action
The mechanism of action of N-Acetyl-4-Hydroxy-L-Proline involves its interaction with cellular pathways that regulate inflammation and wound healing. The compound increases ceramide synthesis, which plays a crucial role in maintaining skin barrier function and hydration. This action helps alleviate pruritus and promotes wound healing .
Comparison with Similar Compounds
4-Hydroxy-L-Proline: A precursor to N-Acetyl-4-Hydroxy-L-Proline, involved in collagen synthesis.
Acetyl-L-Proline: Another acetylated derivative of proline with different functional properties.
Oxaceprol: A synonym for N-Acetyl-4-Hydroxy-L-Proline, known for its anti-inflammatory effects.
Uniqueness: N-Acetyl-4-Hydroxy-L-Proline stands out due to its specific acetylation at the hydroxyl group, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C7H11NO4 |
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Molecular Weight |
173.17 g/mol |
IUPAC Name |
(2R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5?,6-/m1/s1 |
InChI Key |
BAPRUDZDYCKSOQ-PRJDIBJQSA-N |
Isomeric SMILES |
CC(=O)N1CC(C[C@@H]1C(=O)O)O |
Canonical SMILES |
CC(=O)N1CC(CC1C(=O)O)O |
Origin of Product |
United States |
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